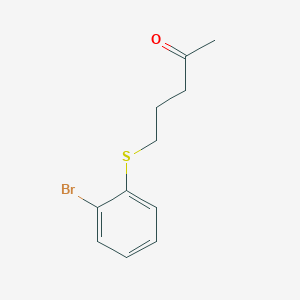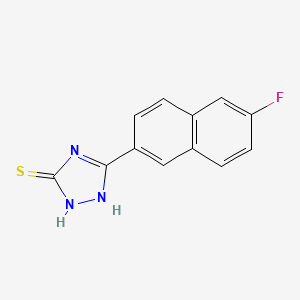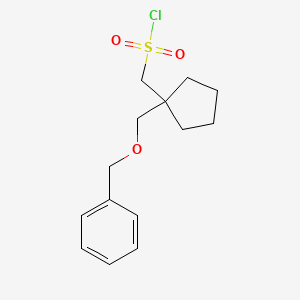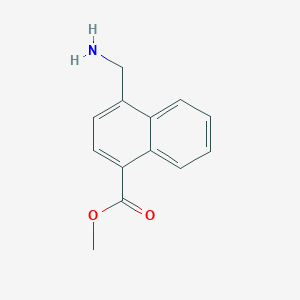![molecular formula C9H11N3O B13473998 2-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-ol](/img/structure/B13473998.png)
2-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-ol is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-ol typically involves a two-step process starting from the appropriate methyl ketone. The first step involves the formation of the pyrazole ring, followed by the construction of the pyrimidine ring. Common solvents used in these reactions include acid and ethanol, while catalysts such as sodium ethoxide and amine-based bases are often employed .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic strategies used in laboratory settings can be scaled up for industrial applications, utilizing conventional heating conditions to obtain large quantities of the starting materials .
化学反応の分析
Types of Reactions: 2-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions often involve nucleophiles like trimethylsilyl cyanide (TMSCN) under basic conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce alcohols or amines.
科学的研究の応用
2-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and molecular targets . Additionally, this compound has applications in material science, particularly in the development of fluorescent probes and sensors .
作用機序
The mechanism of action of 2-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as discoidin domain receptor 1 (DDR1), which plays a role in cancer cell proliferation and survival . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to therapeutic effects.
類似化合物との比較
Similar Compounds: Similar compounds to 2-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-ol include other pyrazolo[1,5-a]pyrimidines, such as 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides and 1-{7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and advanced materials .
特性
分子式 |
C9H11N3O |
|---|---|
分子量 |
177.20 g/mol |
IUPAC名 |
2-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanol |
InChI |
InChI=1S/C9H11N3O/c1-7-4-9-10-5-8(2-3-13)6-12(9)11-7/h4-6,13H,2-3H2,1H3 |
InChIキー |
BFONPWVRZYAHNK-UHFFFAOYSA-N |
正規SMILES |
CC1=NN2C=C(C=NC2=C1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13473918.png)
![[1-(1,1-Dioxo-1lambda6-thian-4-yl)-1h-pyrazol-4-yl]boronic acid](/img/structure/B13473927.png)



![methyl 1-[2-(tert-butoxy)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13473968.png)
![Methyl 4-[(trifluoromethyl)sulfanyl]butanoate](/img/structure/B13473969.png)
![Prop-2-en-1-yl 2-{[2-oxo-2-(prop-2-en-1-yloxy)ethyl]amino}acetate hydrochloride](/img/structure/B13473973.png)




![[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanesulfonyl chloride](/img/structure/B13474000.png)

